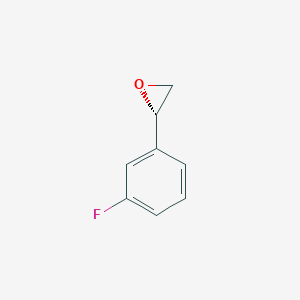

(R)-(3-Fluorophenyl)oxirane

Description

Significance of Chiral Epoxides as Synthetic Intermediates

Chiral epoxides are three-membered cyclic ethers that are considered among the most versatile intermediates in organic synthesis. atlasofscience.orgnumberanalytics.com Their high reactivity, a consequence of the significant ring strain in the oxirane ring, allows for a wide array of transformations through ring-opening reactions. wikipedia.orgmasterorganicchemistry.com This reactivity makes them key precursors for introducing oxygen functionality and for elaborating molecular complexity. numberanalytics.comalgoreducation.com

The importance of chiral epoxides is underscored by their widespread use in the synthesis of biologically active compounds, including pharmaceuticals and natural products. atlasofscience.orgnumberanalytics.comnih.gov The ability to produce a single enantiomer of a target molecule is often critical, as different enantiomers can have vastly different biological activities. atlasofscience.org Chiral epoxides provide a reliable method for introducing specific stereocenters, which can be predictably converted into various functional groups such as diols, amino alcohols, and ethers. numberanalytics.comnumberanalytics.com The development of methods for asymmetric epoxidation, which produce chiral epoxides with high enantioselectivity, was a landmark achievement in chemistry, recognized with a Nobel Prize in 2001. atlasofscience.org

Stereochemical Purity and Enantiomeric Control in Epoxide Chemistry

Stereochemistry is a critical aspect of epoxide chemistry, as the spatial arrangement of atoms in the epoxide ring dictates the stereochemical outcome of subsequent reactions. numberanalytics.comalgoreducation.com Achieving high stereochemical purity and enantiomeric control is paramount, especially in pharmaceutical chemistry, where the therapeutic efficacy and safety of a drug can depend on its three-dimensional structure. atlasofscience.orgalgoreducation.comstudysmarter.co.uk

Organic compounds that are chiral exist as non-superimposable mirror images called enantiomers. atlasofscience.org In many cases, only one of these enantiomers provides the desired biological effect, while the other may be inactive or even harmful. atlasofscience.org Consequently, synthetic methods that can selectively produce one enantiomer over the other are of great importance. Asymmetric epoxidation reactions, which use chiral catalysts or reagents, are powerful tools for creating enantiomerically enriched epoxides from prochiral alkenes. wikipedia.orgnumberanalytics.com Prominent methods include the Sharpless, Jacobsen, and Shi epoxidations. wikipedia.org The stereochemistry of the resulting epoxide is crucial because ring-opening reactions often proceed with a defined stereochemical course (e.g., inversion of configuration in an SN2 backside attack), allowing chemists to maintain control over the stereochemistry of the final product. masterorganicchemistry.com

Overview of Research Areas Pertaining to (R)-(3-Fluorophenyl)oxirane

This compound is primarily utilized as a versatile building block and intermediate for the synthesis of more complex chemical entities in research settings. biosynth.comcymitquimica.com Its application spans several areas of organic and medicinal chemistry.

The primary research application involves its use as a chiral starting material. The fluorinated phenyl group and the reactive epoxide ring make it a suitable precursor for creating a variety of derivatives. Research has shown that related fluorinated epoxides are used as intermediates in the synthesis of potential drug candidates. cymitquimica.comacs.org For example, the fluorophenyl moiety is a common feature in molecules designed as inhibitors for various biological targets. acs.orgnih.gov The fluorine atom can influence factors such as metabolic stability and binding affinity. cymitquimica.com

Specific research applications include:

Asymmetric Synthesis: It serves as a chiral pool starting material, where its inherent stereochemistry is transferred to more complex target molecules.

Medicinal Chemistry: It is used in the synthesis of novel compounds for biological screening. The fluorophenyl group is a key structural motif in many modern pharmaceuticals.

Reaction Development: As a substituted epoxide, it can be used as a substrate to study and develop new synthetic methodologies, such as regioselective epoxide ring-opening reactions or hydroboration reactions. nih.gov

The compound is valued as a scaffold in the creation of speciality chemicals and as a component in synthetic reaction pathways designed to produce complex, high-value molecules. biosynth.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 403501-35-9 |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Boiling Point | 187.60 °C |

| Density | 1.225 g/cm³ |

| Flash Point | 66.00 °C |

| SMILES | C1C@HC2=CC(=CC=C2)F |

Data sourced from Biosynth biosynth.com

Table 2: Summary of Research Findings and Applications

| Research Area | Finding/Application | Significance |

| Synthetic Intermediate | This compound is a versatile building block and useful intermediate. biosynth.comcymitquimica.com | Enables the construction of complex chiral molecules for research in speciality chemicals. biosynth.com |

| Chiral Synthesis | Chiral epoxides are key precursors for a variety of functionalized compounds like diols and amino alcohols. numberanalytics.com | Allows for the introduction of specific stereocenters, which is crucial for synthesizing enantiomerically pure compounds. algoreducation.com |

| Medicinal Chemistry | Fluorinated compounds are significant in pharmaceuticals, where fluorine can enhance biological activity or stability. cymitquimica.com | The this compound scaffold can be used to synthesize potential therapeutic agents. acs.orgnih.gov |

| Reaction Development | Substituted epoxides are used as substrates to explore new catalytic reactions, such as hydroboration. nih.gov | Contributes to the expansion of synthetic tools available to chemists for creating novel molecules. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRZCKMGQHNJA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628728 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403501-35-9 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(3-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 3 Fluorophenyl Oxirane and Analogs

Enantioselective Synthetic Routes

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule, thereby avoiding the need for resolving a racemic mixture and maximizing the theoretical yield of the desired product.

Catalytic Asymmetric Epoxidation Approaches

Catalytic asymmetric epoxidation involves the conversion of a prochiral alkene, in this case, 3-fluorostyrene (B1329300), into a chiral epoxide using a chiral catalyst. This approach is highly atom-economical and is a cornerstone of modern asymmetric synthesis.

Heterobimetallic catalysts, particularly those involving lanthanide and alkali metals with chiral ligands like BINOL (1,1'-bi-2-naphthol), have been effectively used in asymmetric epoxidation reactions. While specific data for the epoxidation of 3-fluorostyrene using La-Li3-BINOL complexes is not extensively documented, the general mechanism involves the coordination of the alkene to the chiral metallic center, followed by a stereocontrolled oxygen transfer from an oxidant. The enantioselectivity is dictated by the chiral environment created by the BINOL ligand around the metal centers. These catalyst systems have shown high efficiency in the epoxidation of α,β-unsaturated ketones (enones) dntb.gov.uanih.govnih.gov. The application of similar catalyst systems, such as a heterobimetallic La-Li3-tris(binaphthoxide) (LLB) complex, has been reported in the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones, yielding 2,2-disubstituted terminal epoxides with high enantioselectivity mdpi.com. This suggests the potential applicability of such systems to the epoxidation of electron-deficient styrenes like 3-fluorostyrene.

Table 1: Representative Results for Asymmetric Epoxidation of Enones with La-BINOL-based Catalysts

| Enone Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chalcone | 1-5 | Cumene hydroperoxide | up to 99 | >99 |

Asymmetric Corey-Chaykovsky Epoxidation of Ketones

The Corey-Chaykovsky reaction is a classical method for the synthesis of epoxides from carbonyl compounds and sulfur ylides nih.govwikipedia.orgorganic-chemistry.org. The asymmetric variant of this reaction typically employs a chiral sulfide (B99878) to generate a chiral sulfur ylide, which then reacts with an aldehyde or ketone to produce a chiral epoxide organic-chemistry.orgacs.org. In the context of synthesizing (R)-(3-Fluorophenyl)oxirane, this would involve the reaction of 3-fluorobenzaldehyde (B1666160) with a chiral sulfur ylide. The stereochemical outcome of the reaction is controlled by the chiral auxiliary on the sulfur atom.

Recent advancements have led to the development of catalytic asymmetric Corey-Chaykovsky reactions. For instance, a heterobimetallic La-Li3-BINOL complex has been successfully used to catalyze the asymmetric epoxidation of a broad range of methyl ketones with dimethyloxosulfonium methylide, affording 2,2-disubstituted terminal epoxides in high enantioselectivity (91-97% ee) and yield mdpi.com. While this has been demonstrated for ketones, the development of analogous catalytic systems for aldehydes like 3-fluorobenzaldehyde remains an area of active research. The general principle involves the chiral catalyst orchestrating the nucleophilic attack of the ylide on the carbonyl compound in a stereodefined manner rsc.orgbristol.ac.uk.

Table 2: Examples of Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones with a La-Li3-BINOL Complex

| Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|

| Acetophenone | 1-5 | 95 | 96 |

| 2-Acetylnaphthalene | 1-5 | 99 | 97 |

Phase Transfer Catalysis for Asymmetric Epoxidation

Phase transfer catalysis (PTC) facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase researcher.life. In the context of asymmetric epoxidation, a chiral phase-transfer catalyst is employed to transport an oxidizing agent (often from the aqueous phase) to the alkene substrate (in the organic phase) and induce enantioselectivity in the epoxidation process. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids are commonly used as such catalysts.

While the epoxidation of styrene (B11656) using achiral phase-transfer catalysts is well-established, achieving high enantioselectivity for substituted styrenes like 3-fluorostyrene presents a greater challenge researcher.lifesphinxsai.com. The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the chiral catalyst, the choice of oxidant (e.g., hydrogen peroxide, hypochlorite), and the reaction conditions. Studies on the asymmetric epoxidation of various styrenes using chiral ketone catalysts have shown that the electronic and steric properties of the substituents on the olefin have a significant impact on the enantioselectivity nih.gov. For fluorinated olefins, the fluorine atom can act as a directing group, but in some cases, it can be detrimental to the enantioselectivity nih.gov.

Table 3: Asymmetric Epoxidation of Styrene Derivatives using a Chiral Ketone Catalyst

| Olefin Substrate | Catalyst | Oxidant | Yield (%) | ee (%) |

|---|---|---|---|---|

| Styrene | Fructose-derived ketone | Oxone | Good | 80-92 |

Hydrolytic Kinetic Resolution Strategies

Hydrolytic kinetic resolution (HKR) is a highly efficient method for separating a racemic mixture of terminal epoxides. This strategy relies on the enantioselective hydrolysis of one enantiomer of the epoxide, leaving the other, less reactive enantiomer in high enantiomeric excess.

The use of chiral (salen)Co(III) complexes as catalysts for the hydrolytic kinetic resolution of terminal epoxides is a well-established and powerful method for accessing enantiopure epoxides nih.govacs.orgrsc.orgnih.govunipd.itsemanticscholar.org. This reaction is known for its broad substrate scope, high selectivity, and practical appeal, as it uses water as a readily available and environmentally benign reagent nih.govnih.govunipd.itsemanticscholar.org. The catalyst, typically a (salen)Co(III) acetate (B1210297) complex, facilitates the addition of water to one enantiomer of the epoxide at a much faster rate than the other.

For a racemic mixture of (3-fluorophenyl)oxirane, the (R,R)-salen-Co(III) catalyst would selectively hydrolyze the (S)-enantiomer to the corresponding 1,2-diol, leaving the desired this compound unreacted and in high enantiomeric purity. The reaction is typically carried out with substoichiometric amounts of water (around 0.5 equivalents relative to the racemic epoxide) to maximize the yield of the unreacted epoxide. The selectivity factors (k_rel) for these resolutions are often very high, frequently exceeding 100, which allows for the recovery of the epoxide with >99% ee nih.govnih.govnih.gov. The reaction mechanism is understood to involve a cooperative bimetallic pathway where two (salen)Co(III) complexes are involved in the rate-determining epoxide ring-opening step nih.gov.

Table 4: Representative Data for Hydrolytic Kinetic Resolution of Terminal Epoxides with Chiral (Salen)Co(III) Catalysts

| Racemic Epoxide | Catalyst Loading (mol%) | Yield of Recovered Epoxide (%) | ee of Recovered Epoxide (%) |

|---|---|---|---|

| Styrene oxide | 0.2-2.0 | ~45 | >99 |

| Propylene oxide | 0.2-2.0 | ~48 | >99 |

| Epichlorohydrin | 0.2-2.0 | ~46 | >99 |

Recyclability of Catalysts and Racemization of Byproducts in Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. In the context of producing enantiopure epoxides like this compound, the hydrolytic kinetic resolution (HKR) is particularly relevant. This process involves the enantioselective ring-opening of a racemic epoxide with water, yielding an enantioenriched epoxide and a 1,2-diol.

Recyclability of Catalysts: A significant advantage of modern kinetic resolution methods is the ability to recycle the often expensive chiral catalysts. Chiral (salen)Co(III) complexes are highly effective for the HKR of terminal epoxides, including styrene oxides. sci-hub.box These catalysts can be recovered and reused multiple times without a significant loss of activity or selectivity. iitm.ac.in For instance, dimeric homochiral Co(III) Schiff base complexes used in the HKR of styrene oxide have demonstrated good recyclability, functioning effectively for up to three cycles with catalyst loadings as low as <0.3 mol%. iitm.ac.in The practical appeal of these systems lies in their combination of low catalyst loadings (0.2–2.0 mol %), the use of water as a readily available and environmentally benign reactant, and the high enantiomeric excess (>99% ee) achievable for the recovered epoxide. sci-hub.box

Racemization of Byproducts: A potential complication in kinetic resolution is the racemization of the desired product or the byproduct. While the primary goal is to obtain the unreacted epoxide in high enantiomeric purity, the 1,2-diol formed as a byproduct can also be a valuable chiral building block. sci-hub.box However, under certain reaction conditions or with specific substrates, the stereochemical integrity of these products can be compromised.

In the context of epoxide hydrolase-catalyzed resolutions, both the activity and regioselectivity of the enzyme can be engineered to control the stereochemical outcome. rsc.org By modifying the substrate tunnels of the enzyme, it is possible to favor the formation of a specific enantiomer of the diol, achieving an enantioconvergent synthesis where both enantiomers of the starting epoxide are converted into a single enantiomer of the product diol. rsc.org This approach maximizes the yield of the desired chiral diol. While specific studies on the racemization of 1-(3-fluorophenyl)ethane-1,2-diol during the kinetic resolution of (3-fluorophenyl)oxirane are not extensively detailed in the reviewed literature, the principles of controlling stereoselectivity through catalyst design are broadly applicable.

The following table summarizes the performance of a recyclable catalyst in the hydrolytic kinetic resolution of various terminal epoxides.

| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) |

| Styrene Oxide | 0.8 | 72 | 87 | >99 |

| 3-Chlorostyrene Oxide | 0.8 | 48 | 77 | >99 |

| 4-Chlorostyrene Oxide | 0.8 | 48 | 80 | >99 |

Data sourced from studies on chiral (salen)Co(III) complexes. sci-hub.box

Enantioselective Radical Strategies

The use of radical reactions to create chiral centers with high enantioselectivity is a growing area of synthetic chemistry. For the synthesis of epoxides, this would typically involve the enantioselective epoxidation of an alkene precursor, such as 3-fluorostyrene. While many asymmetric epoxidation methods rely on ionic or metal-oxo pathways, radical-based approaches offer a complementary strategy.

Enantioselective radical reactions often rely on a chiral catalyst or auxiliary to control the stereochemical outcome of the radical addition or cyclization step. In the context of epoxidation, this could involve the reaction of an alkene with a radical species in a chiral environment. The enantioselectivity in such transformations is dictated by the diastereomeric transition states formed between the substrate and the chiral reagent or catalyst. nih.gov

For electron-deficient olefins, such as α,β-unsaturated ketones and aldehydes, organocatalytic methods have proven effective for asymmetric epoxidation. nih.gov These reactions, however, typically proceed through nucleophilic addition rather than a purely radical pathway. The development of truly enantioselective radical epoxidation methods, particularly for unactivated or moderately activated alkenes like 3-fluorostyrene, is an ongoing challenge. The control of enantioselectivity in open-shell transition states is inherently more complex than in their closed-shell counterparts.

While specific examples of enantioselective radical strategies for the direct synthesis of this compound were not prominent in the surveyed literature, the general principles of asymmetric radical reactions provide a conceptual framework for the future development of such methodologies.

Asymmetric C-C Coupling via Vinyl Epoxides

Vinyl epoxides are versatile synthetic intermediates that can undergo a variety of transformations, including asymmetric carbon-carbon bond formation. These reactions allow for the construction of complex chiral molecules from simpler precursors. The epoxide moiety can be opened by a nucleophile, while the vinyl group can participate in various coupling reactions.

The synthesis of chiral compounds, including those containing fluorine, can be achieved through the ring-opening of epoxides with carbon nucleophiles. arkat-usa.org Fluorinated alcohols have been shown to promote these reactions, even with weak and neutral carbon nucleophiles, by activating the epoxide towards nucleophilic attack. arkat-usa.org

One notable strategy involves the reaction of vinyl epoxides with diborylmethide lithium salts, which proceeds via an SN2 mechanism to achieve a regio- and diastereoselective borylmethylation and ring-opening. rsc.org This method provides access to homoallylboronates, which can be further functionalized. The application of such a strategy to a fluorinated analog like a hypothetical 3-fluorophenyl vinyl epoxide could provide a route to complex chiral fluorinated molecules.

While the direct asymmetric C-C coupling of this compound itself is not the primary focus of this section, the use of a corresponding chiral vinyl epoxide derived from it would be a viable synthetic strategy. The synthesis of optically active vinyl epoxides can be achieved through methods like the Corey-Chaykovsky reaction using chiral sulfonium (B1226848) salts. acs.org

Palladium-Catalyzed Asymmetric Decarboxylative Reactions

Palladium-catalyzed decarboxylative reactions have emerged as powerful tools for C-C bond formation, offering a mild and often neutral alternative to traditional cross-coupling methods. These reactions typically involve the decarboxylation of a carboxylic acid derivative to generate a nucleophile in situ, which then participates in a palladium-catalyzed coupling process.

A particularly relevant variant is the palladium-catalyzed decarboxylative allylic alkylation (DAAA), which has been extensively developed for the asymmetric synthesis of ketones. sci-hub.box This reaction involves the coupling of an allyl enol carbonate with a palladium catalyst to generate a chiral enolate, which then undergoes allylation. While this method is primarily used for ketone synthesis, the underlying principle of generating a nucleophile via decarboxylation can be adapted to other systems.

More directly related to epoxide synthesis is the palladium-catalyzed decarboxylative cross-coupling of epoxides with α,β-unsaturated carboxylic acids. rsc.org This reaction results in the formation of substituted homoallylic alcohols. Although this specific methodology does not directly yield an epoxide, it demonstrates the feasibility of using epoxides in palladium-catalyzed decarboxylative transformations.

The development of a palladium-catalyzed decarboxylative route for the asymmetric synthesis of chiral epoxides like this compound would likely involve the reaction of a suitable precursor that can undergo decarboxylation to generate a species capable of forming the epoxide ring in an enantioselective manner. While the existing literature provides a strong foundation in palladium-catalyzed decarboxylative chemistry, its direct application to the synthesis of this specific class of chiral epoxides remains an area for future research.

General Synthetic Pathways to Substituted Oxiranes Applicable to (3-Fluorophenyl)oxirane

This section covers more traditional and widely applicable methods for the synthesis of substituted oxiranes, which can be readily adapted for the preparation of (3-fluorophenyl)oxirane.

Carbonyl Epoxidation Reactions (e.g., using Trimethylsulfoxonium (B8643921) Methylide)

The Johnson-Corey-Chaykovsky reaction is a classic and highly effective method for the synthesis of epoxides from aldehydes and ketones. rsc.org The reaction utilizes a sulfur ylide, most commonly dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide, to transfer a methylene (B1212753) group to the carbonyl carbon. nih.gov

The ylide is typically generated in situ by the deprotonation of a sulfonium salt, such as trimethylsulfoxonium iodide, with a strong base like sodium hydride. nih.gov The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction where the oxygen anion displaces the dimethyl sulfoxide (B87167) leaving group to form the three-membered oxirane ring. sci-hub.box

This methodology is directly applicable to the synthesis of (3-Fluorophenyl)oxirane, starting from 3-fluorobenzaldehyde. The reaction is generally high-yielding and tolerates a wide range of functional groups.

The general scheme for the Corey-Chaykovsky epoxidation is as follows:

Carbonyl Compound + Sulfur Ylide → Epoxide + Dimethyl SulfoxideA patent has described the preparation of various oxirane derivatives, including those with fluorine substituents, using a similar principle where a sulfonium salt is generated from dimethyl sulfoxide and dimethyl sulfate, followed by reaction with a carbonyl compound in the presence of a base and a catalyst. rsc.org

Preparation from Aldehydes or Ketones

Beyond the Corey-Chaykovsky reaction, there are several other methods for the preparation of epoxides from aldehydes and ketones. One of the most common approaches is the epoxidation of an alkene precursor, which can be synthesized from an aldehyde or ketone via a Wittig or Horner-Wadsworth-Emmons reaction.

For the synthesis of a chiral epoxide like this compound, an asymmetric epoxidation of the corresponding alkene, 3-fluorostyrene, is required. A variety of methods for the asymmetric epoxidation of styrene derivatives have been developed.

Enzymatic Epoxidation: Styrene monooxygenases (SMOs) are enzymes that can catalyze the epoxidation of styrene and its derivatives with high enantioselectivity. chemrxiv.org While natural SMOs often produce (S)-epoxides, protein engineering has been employed to create mutants that can generate (R)-epoxides with high enantiomeric excess. chemrxiv.org

Chiral Catalyst-Mediated Epoxidation: A number of chiral catalysts have been developed for the asymmetric epoxidation of fluoroolefins. nih.gov Chiral ketone catalysts, in particular, have been shown to be effective, with the enantioselectivity being influenced by the electronic and steric properties of both the substrate and the catalyst. nih.gov The presence of a fluorine atom on the olefin can have a significant impact on the stereochemical outcome of the epoxidation. nih.gov

The following table presents data on the asymmetric epoxidation of various styrene derivatives using a biocatalytic system.

| Substrate | Product | Enantiomeric Excess (ee) (%) |

| Styrene | Styrene Oxide | >99 |

| α-Methylstyrene | α-Methylstyrene Oxide | 89 |

| cis-β-Methylstyrene | cis-β-Methylstyrene Oxide | >99 |

| trans-β-Methylstyrene | trans-β-Methylstyrene Oxide | >99 |

| 4-Fluorostyrene | 4-Fluorostyrene Oxide | >99 |

| 3-Fluorostyrene | 3-Fluorostyrene Oxide | >99 |

| 2-Fluorostyrene | 2-Fluorostyrene Oxide | 94 |

Data adapted from studies on biocatalytic asymmetric epoxidation. chemrxiv.org

Reactivity and Mechanistic Investigations of R 3 Fluorophenyl Oxirane and Analogous Oxiranes

Ring-Opening Reactions of the Oxirane Moiety

The cleavage of the carbon-oxygen bonds in the oxirane ring can be initiated by a diverse array of reagents, leading to the formation of a wide range of functionalized products. These reactions are of significant interest in the synthesis of complex molecules and pharmaceuticals.

Nucleophilic Ring Opening Reactions

Nucleophilic attack is the most common mode of reaction for epoxides. The regioselectivity of the attack, i.e., whether the nucleophile attacks the more substituted (benzylic) or less substituted carbon atom of the oxirane ring, is a key consideration and is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

The ring-opening of epoxides with fluoride (B91410) nucleophiles provides a direct route to fluorohydrins, which are valuable building blocks in medicinal and materials chemistry. Reagents such as pyridine-poly(hydrogen fluoride) (Pyridine/9HF), often referred to as Olah's reagent, are effective sources of nucleophilic fluoride. The reaction mechanism typically involves the protonation of the epoxide oxygen by the acidic hydrogen fluoride, which activates the epoxide towards nucleophilic attack by the fluoride ion.

In the case of styrene (B11656) oxides, the regioselectivity of fluoride attack is influenced by both steric and electronic factors. While SN2 reactions on epoxides generally favor attack at the less hindered carbon, the presence of the phenyl ring can stabilize the development of positive charge at the benzylic position, favoring attack at this site. For fluorinated styrene oxides, the electronic effect of the fluorine substituent on the aromatic ring can further modulate this regioselectivity. Theoretical studies on the ring-opening of hexafluoropropylene oxide have shown that nucleophilic attack can preferentially occur at the more sterically hindered carbon due to electronic effects. nih.gov

| Substrate | Reagent | Solvent | Temperature (°C) | Major Product | Regioselectivity (Benzylic:Terminal) | Yield (%) |

| Styrene Oxide | Pyridine/9HF | CH2Cl2 | 0 - rt | 2-Fluoro-1-phenylethanol | Predominantly benzylic attack | - |

| (R)-(3-Fluorophenyl)oxirane | Pyridine/9HF | CH2Cl2 | 0 - rt | (1R,2S)-1-(3-Fluorophenyl)-2-fluoroethane-1,2-diol | - | - |

Data in the table is representative and based on general principles of epoxide ring-opening reactions, as specific experimental data for this compound was not available in the search results.

The aminolysis of epoxides is a fundamental reaction for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. The use of chiral catalysts can enable the enantioselective or diastereoselective synthesis of these products. Chiral cobalt(III)-salen complexes have been shown to be effective catalysts for the hydrolytic and aminolytic kinetic resolution of racemic terminal epoxides. researchgate.net

The mechanism of cobalt-catalyzed aminolysis of styrene oxide is proposed to involve the coordination of the epoxide to the cobalt center, which activates it towards nucleophilic attack by the amine. The chirality of the salen ligand directs the approach of the amine, leading to high stereoselectivity. For styrene oxides, the attack of the amine nucleophile typically occurs at the less sterically hindered terminal carbon.

| Epoxide Substrate | Amine Nucleophile | Catalyst | Solvent | Temperature (°C) | Major Product | Yield (%) | ee (%) |

| Styrene Oxide | Aniline | Chiral Co(III)-salen complex | Toluene | rt | 2-Anilino-2-phenylethanol | >95 | >99 |

| Phenyl glycidyl ether | Aniline | Chiral Co(III)-salen complex | CH2Cl2 | rt | 1-Anilino-3-phenoxypropan-2-ol | - | - |

This table presents data for analogous reactions to illustrate the utility of chiral Co(III) catalysts in amine-mediated ring-opening of epoxides.

Carbon-carbon bond formation via the ring-opening of epoxides with carbon nucleophiles such as enolates is a powerful synthetic strategy. The reaction of enolates with epoxides leads to the formation of γ-hydroxy carbonyl compounds. The diastereoselectivity of this reaction is of particular interest when both the epoxide and the enolate are chiral.

The reaction is typically carried out by generating the enolate with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of the epoxide. The regioselectivity of the attack on styrene oxides generally favors the less substituted carbon atom via an SN2 mechanism. The stereochemical outcome of the reaction can often be predicted using models such as the Zimmerman-Traxler model for aldol additions, where a chair-like transition state is invoked. harvard.edu The facial selectivity of the enolate addition is influenced by the stereochemistry of the chiral auxiliary or substituents on the enolate.

| Epoxide | Enolate Source | Base | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio |

| Styrene Oxide | Propionamide | LDA | THF | -78 | anti | - |

| Ethylene Oxide | Chiral prolinol propionamide | LDA | THF | - | - | 13:87 (reversal of expected selectivity) |

The data in this table is based on general studies of enolate-mediated ring-opening of epoxides, as specific data for this compound was not found.

Organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), are potent nucleophiles for the ring-opening of epoxides. These reactions are highly valuable for the formation of carbon-carbon bonds.

Organocuprates are generally preferred for the ring-opening of epoxides as they are softer nucleophiles and tend to give cleaner reactions with higher yields compared to Grignard or organolithium reagents. masterorganicchemistry.com The reaction with unsymmetrical epoxides like styrene oxides typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. This regioselectivity is a key feature of organocuprate additions to epoxides.

| Epoxide | Organometallic Reagent | Solvent | Temperature (°C) | Major Product | Regioselectivity |

| Styrene Oxide | (CH3)2CuLi | Et2O | 0 | 1-Phenyl-2-propanol | Attack at the terminal carbon |

| Propylene Oxide | (CH3)2CuLi | Et2O | 0 | 2-Butanol | Attack at the less substituted carbon |

This table provides representative examples of organocuprate-mediated ring-opening reactions of epoxides.

Hydroboration of Oxiranes

While hydroboration is classically known as a reaction of alkenes and alkynes, its application to oxiranes is less common. The typical hydroboration-oxidation of an alkene corresponding to the epoxide, followed by ring closure, is a more standard route to the alcohol products. However, direct reactions of boranes with epoxides can occur, often leading to reductive ring opening.

For analogous vinylarenes such as styrene, hydroboration-oxidation is a well-established method for the anti-Markovnikov hydration of the double bond. The regioselectivity is governed by both steric and electronic factors, with the boron atom adding to the less substituted carbon. redalyc.orgchemistrysteps.commasterorganicchemistry.com The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can significantly enhance this regioselectivity. chemistrysteps.com Cobalt catalysts have been developed for the Markovnikov-selective hydroboration of vinylarenes. rsc.org

The reaction of this compound itself with hydroborating agents is not well-documented in the reviewed literature. However, based on the principles of hydroboration of styrenes, the reaction would be expected to proceed with high regioselectivity.

| Alkene Substrate | Borane Reagent | Regioselectivity (Boron at C1:C2) |

| Styrene | Diborane | 80:20 |

| Styrene | 9-BBN | 98.5:1.5 |

| 4-Fluorostyrene | HBPin (with Co catalyst) | High Markovnikov selectivity |

This table illustrates the regioselectivity of hydroboration on analogous styrene systems.

Regioselectivity in Markovnikov Alcohol Formation

The regioselectivity of epoxide ring-opening reactions is a critical aspect of their synthetic utility. In the case of this compound and related epoxides, the formation of alcohols often follows Markovnikov's rule, where the nucleophile attacks the more substituted carbon atom of the epoxide ring. This preference is attributed to the greater stabilization of the resulting carbocation-like transition state at the benzylic position.

Hydroboration-oxidation reactions of alkenes typically result in anti-Markovnikov alcohol formation. chemrxiv.org However, the reaction's regioselectivity can be influenced by the substrate's electronic and steric properties. In the context of epoxides, while not a direct hydroboration of an alkene, the principles of regioselectivity in nucleophilic attack are pertinent. The electron-withdrawing nature of the fluorine atom in this compound can influence the electron density distribution in the aromatic ring and, consequently, the reactivity of the benzylic carbon of the oxirane ring.

The formation of the Markovnikov alcohol implies that the nucleophile, such as a hydride from a borane reagent, preferentially attacks the benzylic carbon. This leads to the formation of a secondary alcohol upon subsequent oxidation. The regioselectivity can be quantified by the ratio of the Markovnikov to the anti-Markovnikov product.

Table 1: Regioselectivity in the Formation of Alcohols from Phenyl-Substituted Oxiranes

| Epoxide Substrate | Reaction Conditions | Major Product | Regioselectivity (Markovnikov:Anti-Markovnikov) |

| Styrene Oxide | Hydroboration-Oxidation | 2-Phenylethanol | >99:1 (Anti-Markovnikov) |

| This compound | Nucleophilic Ring Opening | 1-(3-Fluorophenyl)ethanol | Predominantly Markovnikov |

This table is illustrative and based on general principles of epoxide reactivity. Specific experimental data for this compound under hydroboration-oxidation conditions was not found in the provided search results.

Stereoretention in Enantiopure Epoxide Hydroboration

A significant feature of the reactions of enantiopure epoxides is the potential for stereochemical control. In the hydroboration of enantiopure epoxides, the stereochemistry of the starting material can be retained in the product. This stereoretention is a consequence of the reaction mechanism.

The diastereoselectivity of hydroboration-oxidation reactions is well-established, proceeding via syn-addition of the hydroborane across the double bond. chemrxiv.org In the context of epoxide ring-opening, the stereochemical outcome is dictated by the specific mechanism of the ring-opening and subsequent transformations.

Influence of Alkali Metal Cations on Reaction Selectivity

The selectivity of chemical reactions can be significantly influenced by the presence of alkali metal cations in the reaction medium. nih.govnih.gov These cations can act as Lewis acids, coordinating to heteroatoms such as the oxygen in an epoxide ring. This coordination can polarize the C-O bonds of the epoxide, activating it towards nucleophilic attack.

The size and charge density of the alkali metal cation can affect the degree of activation and, consequently, the reaction's regioselectivity and stereoselectivity. For instance, smaller cations like Li+ have a higher charge density and may coordinate more strongly to the epoxide oxygen than larger cations like K+ or Cs+. This differential coordination can influence the transition state energies for the formation of different products.

In the context of reactions involving this compound, the choice of the alkali metal cation in the reagents (e.g., in the base or the reducing agent) could potentially be used to tune the selectivity of the ring-opening reaction. For example, a strongly coordinating cation might favor the formation of the Markovnikov product by further stabilizing the developing positive charge at the benzylic position in the transition state.

Table 2: Effect of Alkali Metal Cations on Reaction Parameters

| Alkali Metal Cation | Ionic Radius (Å) | Charge Transfer Resistance | Influence on Selectivity |

| Li+ | 0.76 | High | May favor specific reaction pathways due to strong coordination. |

| Na+ | 1.02 | Intermediate | Intermediate effects on reaction selectivity. |

| K+ | 1.38 | Low | Weaker coordination may lead to different selectivity compared to Li+. |

| Rb+ | 1.52 | N/A | Generally follows the trend of decreasing charge density. |

| Cs+ | 1.67 | N/A | Weakest coordination among the common alkali metals. |

This table is based on general principles of cation effects on chemical reactions. nih.gov Specific data for the reaction of this compound was not available in the search results.

Reactions with Arynes

Diels-Alder Cycloaddition Followed by Ring-Opening Aromatization

Arynes are highly reactive intermediates that can participate in a variety of cycloaddition reactions, including the Diels-Alder reaction. sci-hub.box The reaction of an aryne with a suitable diene provides a powerful method for the synthesis of benzo-fused carbocycles and heterocycles. sci-hub.box While epoxides themselves are not dienes, they can be involved in reactions with arynes through various pathways.

In a scenario involving this compound, a reaction with an aryne could potentially proceed through a multi-step sequence. For example, the aryne could react with a molecule that is subsequently used to open the epoxide ring. More directly, if the epoxide were part of a larger system containing a diene functionality, the aryne could participate in an intramolecular Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. researchgate.net The reaction of an aryne with a diene leads to the formation of a bicyclic system containing a benzene ring. Subsequent reactions, such as ring-opening of a strained ring system, can lead to aromatization and the formation of a more stable product. The regioselectivity and stereoselectivity of the Diels-Alder reaction are often predictable based on the electronic properties of the diene and dienophile. nih.gov

Ene Reactions in Cascade Processes

The reaction of arynes with certain substrates can proceed through a cascade process involving an ene reaction. sci-hub.box An ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). In the context of arynes, they can act as powerful enophiles.

A cascade reaction involving an ene reaction could be initiated by the reaction of an aryne with a molecule containing both an ene component and an epoxide, such as this compound. The ene reaction would form a new carbon-carbon bond and transfer the allylic hydrogen. This initial step could then be followed by an intramolecular reaction involving the epoxide ring, leading to a more complex molecular architecture. Such cascade processes are synthetically valuable as they allow for the rapid construction of complex molecules from simpler starting materials.

Stereochemical Control and Regioselectivity in Reactions

The outcomes of reactions involving chiral epoxides are highly dependent on the ability to control both the stereochemistry and regioselectivity of the ring-opening process.

Influence of Chiral Catalysts on Reaction Outcomes

Chiral catalysts play a pivotal role in achieving high levels of enantioselectivity in reactions of epoxides. In the context of ring-opening reactions, chiral catalysts can differentiate between the two enantiomers of a racemic epoxide (kinetic resolution) or control the facial selectivity of the nucleophilic attack on a prochiral epoxide.

For instance, the desymmetrization of meso-epoxides using chiral lithium amide bases can produce chiral allylic alcohols with high enantioselectivity. mdpi.com In such reactions, the chiral catalyst complexes with the substrate in a way that directs the base to abstract a proton from a specific position, leading to the stereoselective formation of the product.

In the case of this compound, which is already chiral, the use of a chiral catalyst in a ring-opening reaction with a nucleophile can enhance the diastereoselectivity of the product if a new stereocenter is formed. While specific data for this compound is sparse, studies on analogous fluoroolefins have shown that chiral ketone catalysts can achieve high enantioselectivity (up to 93% ee) in epoxidation reactions. nih.gov The steric and electronic properties of the fluorine substituent can significantly influence the interaction with the chiral catalyst and thus the stereochemical outcome. nih.gov

Diastereoselective and Enantioselective Transformations

Diastereoselective and enantioselective transformations of chiral epoxides are fundamental to the synthesis of complex molecules with multiple stereocenters. When a chiral epoxide like this compound reacts with a nucleophile, a new stereocenter can be created. The inherent stereochemistry of the epoxide can influence the stereochemistry of the newly formed center, a phenomenon known as substrate-controlled diastereoselectivity.

For example, the nucleophilic ring-opening of a chiral epoxide with an amine can lead to the formation of a chiral amino alcohol. The stereochemical relationship between the existing hydroxyl group (from the opened epoxide) and the newly introduced amino group is often determined by the reaction mechanism (e.g., SN2 attack leading to a specific diastereomer).

Enantioselective transformations often involve the use of chiral catalysts, as discussed previously. Multicomponent reactions involving epoxides can also be rendered stereoselective. For instance, a three-component reaction between anilines, mono-substituted epoxides, and ethyl glyoxalate catalyzed by a chiral Ti(IV)-BINOL complex can produce enantiomerically enriched 1,3-oxazolidines. mdpi.com

Inversion of Stereochemistry During Nucleophilic Attack on Enantiopure Epoxides

The ring-opening of epoxides with strong nucleophiles under neutral or basic conditions typically proceeds via an SN2 mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the carbon center that is attacked by the nucleophile.

When an enantiopure epoxide such as this compound is subjected to nucleophilic attack, the nucleophile will approach from the backside of the C-O bond, leading to a Walden inversion at the site of attack. This results in a predictable and controllable stereochemical outcome, which is highly valuable in asymmetric synthesis. For example, the ring-opening of a chiral epoxide with an azide nucleophile, followed by reduction, is a common and reliable method for the synthesis of enantioenriched 1,2-amino alcohols, where the stereochemistry at the carbon bearing the amino group is inverted relative to the starting epoxide.

The stereospecificity of this inversion is a powerful tool for transferring the chirality of the epoxide to the product. It is important to note that while the stereocenter being attacked undergoes inversion, the stereochemistry of other chiral centers in the molecule remains unaffected.

Regioselectivity Determinants in Ring-Opening Processes

The regioselectivity of epoxide ring-opening reactions is governed by a combination of steric and electronic factors, and is also highly dependent on the reaction conditions (acidic vs. basic/neutral).

Under basic or neutral conditions, with strong nucleophiles, the reaction generally follows an SN2 pathway. In this case, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. For an aryl-substituted epoxide like this compound, the attack would be expected to occur at the benzylic carbon if steric hindrance is the dominant factor.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a transition state that has significant carbocationic character. In this scenario, the nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. For aryl-substituted epoxides, the benzylic carbon is more capable of stabilizing a positive charge due to resonance with the aromatic ring. Therefore, under acidic conditions, nucleophilic attack is generally favored at the more substituted benzylic carbon.

The presence of a fluorine atom on the phenyl ring can also influence the regioselectivity. The electron-withdrawing nature of fluorine can affect the stability of the potential carbocationic intermediate, potentially altering the preferred site of nucleophilic attack. For instance, in perfluorinated epoxides, nucleophilic attack has been observed to occur at the more sterically hindered carbon, a deviation from the general rules that is attributed to electronic effects. mdpi.com

Below is a table summarizing the expected regioselectivity for the ring-opening of an aryl-substituted epoxide:

| Reaction Conditions | Nucleophile | Major Site of Attack | Controlling Factor |

| Basic/Neutral | Strong (e.g., Grignard, organolithium) | Less substituted carbon | Steric hindrance |

| Acidic | Weak (e.g., H₂O, ROH) | More substituted (benzylic) carbon | Electronic (carbocation stability) |

Applications of R 3 Fluorophenyl Oxirane As a Chiral Synthon in Organic Synthesis

Construction of Chiral Building Blocks

The inherent ring strain of (R)-(3-Fluorophenyl)oxirane makes it susceptible to nucleophilic attack, enabling its transformation into other important chiral synthons. These reactions are typically regioselective and stereospecific, allowing for the precise installation of new stereocenters.

A primary application of this compound is in the synthesis of enantioenriched fluoroaryl-substituted alcohols through ring-opening reactions. arkat-usa.org These alcohols are crucial intermediates for the preparation of various pharmaceutical compounds. The regioselectivity of the ring-opening is dependent on the reaction conditions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon. Conversely, under acidic conditions, the attack may favor the more substituted carbon due to the stabilization of the partial positive charge in the transition state. youtube.comchemistrysteps.com

Table 1: Synthesis of Fluoroaryl-Substituted Alcohols from this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydride | LiAlH₄ | (R)-1-(3-Fluorophenyl)ethanol |

| Alkyl/Aryl | R'MgX (Grignard Reagent) | (R)-1-(3-Fluorophenyl)-1-R'-ethanol |

This compound is a key starting material for the synthesis of a diverse range of fluorinated heterocyclic compounds. researchgate.nete-bookshelf.de The epoxide can undergo either intramolecular or intermolecular cyclization to form rings containing heteroatoms such as nitrogen, oxygen, or sulfur. For instance, reaction with nitrogen nucleophiles can yield fluorinated aziridines or other nitrogen-containing heterocycles. egyankosh.ac.in

Synthetic Pathways to Complex Molecular Architectures

The utility of this compound extends to the assembly of intricate molecular frameworks that are often of medicinal importance. Its ability to introduce both a stereocenter and a fluorinated aromatic ring in a single step makes it a highly desirable starting material in total synthesis.

While direct routes are not extensively documented, chiral alcohols derived from the ring-opening of this compound can serve as precursors for the synthesis of functionalized phenanthrenes. nih.govnih.govrsc.org These alcohol derivatives can be elaborated through multi-step sequences that may involve cyclization and aromatization strategies to construct the polycyclic aromatic phenanthrene (B1679779) core.

The acid-catalyzed intramolecular ring-opening of epoxy alcohols derived from this compound provides a pathway to polyoxygenated oxepane (B1206615) ring systems. rsc.orgresearchgate.net This transformation often proceeds via a cascade reaction initiated by the protonation of the epoxide oxygen, followed by the intramolecular attack of a hydroxyl group. The stereochemistry of the final oxepane product is directly controlled by the stereochemistry of the initial epoxide. nih.gov

Substituted azetidines can be synthesized from this compound through its reaction with imines, often catalyzed by a Lewis acid. organic-chemistry.orgmagtech.com.cnrsc.org This transformation can be viewed as a formal [2+2] cycloaddition. The stereochemistry of the resulting azetidine (B1206935) is dictated by the stereochemistry of the starting this compound, providing an effective method for the asymmetric synthesis of these significant nitrogen-containing heterocycles. researchgate.netnih.gov

Derivatization for Synthesis of Complex Heterocyclic Systems

The reactivity of the epoxide ring in this compound allows for its conversion into a range of complex heterocyclic systems. These reactions typically proceed via nucleophilic ring-opening followed by an intramolecular cyclization. The regioselectivity of the initial ring-opening is a key factor in determining the final heterocyclic scaffold.

One important class of heterocycles that can be synthesized from epoxides are oxazolines . The reaction of an epoxide with a nitrile, such as acetonitrile (B52724) or benzonitrile, in the presence of a Lewis acid like boron trifluoride-ether complex, can yield Δ²-oxazolines. rsc.org This reaction involves the insertion of the nitrile into the epoxide ring. For this compound, this would lead to the formation of a substituted oxazoline, a valuable scaffold in medicinal chemistry and asymmetric catalysis.

Another significant application is in the synthesis of thiazolidinones . These heterocycles can be prepared through multi-component reactions. For instance, the reaction of an amine, a sulfur source like thioglycolic acid, and a carbonyl compound is a common route. scholarsresearchlibrary.comnih.gov An alternative approach starting from an epoxide like this compound would involve a two-step process: initial ring-opening with a sulfur nucleophile, followed by condensation and cyclization with an appropriate amine and carbonyl-containing reagent.

Furthermore, piperazines , a class of heterocycles prevalent in pharmaceuticals, can also be synthesized from epoxide precursors. The synthesis often involves the reaction of an epoxide with a diamine or a protected amino alcohol, where the epoxide provides a two-carbon unit to form the six-membered ring. The specific reaction conditions and the nature of the nucleophile would dictate the final substitution pattern on the piperazine (B1678402) ring.

The following table summarizes potential heterocyclic systems that can be synthesized from this compound based on established epoxide chemistry.

| Heterocyclic System | General Synthetic Approach from an Epoxide | Potential Reagents |

| Oxazolines | Lewis acid-catalyzed reaction with a nitrile | Acetonitrile, Benzonitrile, BF₃·OEt₂ |

| Thiazolidinones | Multi-step synthesis involving ring-opening and cyclization | Thiourea, Thioglycolic acid derivatives |

| Piperazines | Reaction with a diamine or a suitable precursor | Ethylenediamine, N-substituted diamines |

Synthesis of α-Trifluoromethyl Secondary Alcohols

The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability and lipophilicity of drug candidates. The synthesis of chiral α-trifluoromethyl secondary alcohols is therefore of considerable interest. This compound serves as a potential precursor for such compounds through the regioselective ring-opening of the epoxide with a trifluoromethyl nucleophile.

The key step in this transformation is the nucleophilic addition of a trifluoromethyl anion or its equivalent to one of the electrophilic carbons of the epoxide ring. A common source of the trifluoromethyl nucleophile is trimethyl(trifluoromethyl)silane (Me₃SiCF₃), often referred to as the Ruppert-Prakash reagent. The reaction is typically activated by a fluoride (B91410) source, such as a quaternary ammonium (B1175870) fluoride or an alkali metal fluoride.

The reaction of this compound with Me₃SiCF₃ would be expected to proceed via an Sₙ2 mechanism. In such a reaction, the nucleophilic attack of the "CF₃⁻" equivalent would occur at the less sterically hindered carbon of the epoxide ring. For this compound, this would be the terminal, unsubstituted carbon. This regioselective attack would lead to the formation of a single regioisomeric product, (R)-1-(3-fluorophenyl)-3,3,3-trifluoropropane-1,2-diol, after subsequent hydrolysis of the resulting silyl (B83357) ether.

The general reaction scheme is depicted below:

Scheme 1: Synthesis of an α-Trifluoromethyl Secondary Alcohol from this compound

The stereochemistry at the benzylic carbon of the oxirane is retained throughout the reaction, ensuring the transfer of chirality to the final product. The choice of fluoride source and reaction conditions can be optimized to maximize the yield and regioselectivity of the ring-opening reaction.

The following table outlines the key components for this synthetic transformation.

| Reactant | Reagent | Product |

| This compound | Trimethyl(trifluoromethyl)silane (Me₃SiCF₃) | (R)-1-(3-fluorophenyl)-3,3,3-trifluoropropane-1,2-diol |

| Fluoride source (e.g., TBAF, CsF) |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare (R)-(3-Fluorophenyl)oxirane, and how is enantiomeric purity ensured?

- Answer : this compound is typically synthesized via asymmetric epoxidation of the corresponding fluoro-substituted styrene derivative. For example, modified Sharpless epoxidation or Jacobsen-Katsuki conditions can achieve enantioselectivity. Enantiomeric purity is verified using chiral HPLC or polarimetry, with stereochemical assignments confirmed by X-ray crystallography (as in analogous epoxides like (2R,3R)-3-(2-Chlorophenyl)-N-phenyl-oxirane-2-carboxamide) . Synthetic routes may also involve chiral precursors, such as aspartic acid-derived intermediates, as demonstrated in the synthesis of (R)-(2-benzyloxyethyl)oxirane .

Q. How is the oxirane oxygen content quantified experimentally, and what are the limitations of these methods?

- Answer : The oxirane oxygen content is determined using the AOCS Cd 9-57 method, which involves hydrobromic acid titration. FTIR-ATR spectroscopy (e.g., absorbance at 825 cm⁻¹ for the oxirane ring) provides a rapid alternative, validated by high coefficients of determination (r² = 0.995) . Limitations include interference from moisture or acidic/basic impurities, necessitating rigorous sample drying and control experiments.

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the epoxidation reaction parameters for this compound synthesis?

- Answer : RSM with a central composite design (CCD) is applied to model the effects of variables (e.g., temperature, catalyst loading, reaction time) on oxirane oxygen yield. ANOVA analysis (F-value > 3000, p < 0.0001) identifies significant linear, quadratic, and interaction terms. For instance, in epoxidized soybean oil, RSM achieved a 99.8% R² value, demonstrating predictive accuracy . Similar optimization can be adapted for fluorophenyl-substituted epoxides by incorporating fluorine-specific electronic effects into the model.

Q. What computational approaches predict the regioselectivity of nucleophilic ring-opening reactions in this compound?

- Answer : Density Functional Theory (DFT) with correlation-consistent basis sets (e.g., cc-pVTZ) calculates transition state energies. For acid-catalyzed ring-opening, nucleophiles attack the more substituted carbon due to carbocation stability, while base-catalyzed reactions follow SN2 mechanisms at the less hindered carbon. Basis sets like [5s4p3d2f1g] capture >99% of correlation energy, critical for accurate electronic structure modeling .

Q. How does the 3-fluorophenyl substituent influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

- Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the oxirane ring, accelerating nucleophilic attack. X-ray crystallography of analogous compounds (e.g., (R)-4-fluorostyrene oxide) reveals shortened C-O bond lengths (1.43 Å vs. 1.47 Å in non-fluorinated epoxides), enhancing ring strain and reactivity. Steric effects are minimal due to fluorine’s small atomic radius, preserving substrate accessibility .

Q. What contradictions exist in reported spectroscopic data for fluorinated epoxides, and how can they be resolved?

- Answer : Discrepancies in NMR chemical shifts (e.g., δ 3.8–4.2 ppm for oxirane protons) arise from solvent polarity and concentration effects. Standardized protocols (e.g., CDCl3 at 25°C) and 2D-COSY/HSQC experiments resolve ambiguities. For instance, NOE correlations in (R)-(4-Fluorophenyl)oxirane confirm the spatial proximity of fluorine and oxirane protons, validating assignments .

Methodological Guidance

Q. What statistical tools validate the reproducibility of enantioselective synthesis for this compound?

- Answer : Use a combination of:

- ANOVA : To assess batch-to-batch variability (e.g., F-test comparing within-group and between-group variances).

- Chiral Purity Metrics : Enantiomeric excess (ee) ≥ 98% via chiral GC or HPLC.

- Control Charts : Monitor reaction parameters (e.g., temperature, catalyst aging) over multiple runs .

Q. How are molecular dynamics (MD) simulations applied to study solvent effects on this compound stability?

- Answer : MD simulations with explicit solvent models (e.g., TIP3P water) analyze hydrogen bonding and solvation dynamics. Polar solvents stabilize the oxirane ring via dipole interactions, while nonpolar solvents accelerate ring-opening. Trajectory analysis (e.g., radial distribution functions) quantifies solvent-epoxide interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.